14-Amino-17-butan-2-yl-9,32-dihydroxy-15,18,21-trioxo-2-oxa-16,19,22-triazapentacyclo[23.2.2.13,7.15,20.18,12]dotriaconta-1(27),3,5,7(32),8,10,12(31),25,28-nonaene-23-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Amino-17-butan-2-yl-9,32-dihydroxy-15,18,21-trioxo-2-oxa-16,19,22-triazapentacyclo[23.2.2.13,7.15,20.18,12]dotriaconta-1(27),3,5,7(32),8,10,12(31),25,28-nonaene-23-carboxylic acid is a natural product found in Streptomyces with data available.
Scientific Research Applications
Host-Guest Complex Formation
The [1.1]cryptahemispherand, a complex molecule, forms crystalline complexes with sodium tetraphenylborate and coordination complexes with BH3, showcasing its potential in host-guest chemistry. This demonstrates the molecule's ability to form strong complexes with various ions and molecules, a key attribute in fields like molecular recognition and sensor development (Knobler, Maverick, Trueblood, & Ho, 1997).
Structural Studies in Organic Chemistry
The structure of a bisanhydro trimer hydrate formed from acid-catalyzed self-condensation of a derivative compound highlights its utility in understanding complex organic reactions and molecular structures. Such studies are crucial for advancing synthetic methodologies in organic chemistry (Jircitano, Sommerer, Shelley, Westcott, & Suh, 1994).
Synthesis of Reduced Crypta-hemispherands
Geometrical isomers of a related compound, 33,34,35-trimethoxy-5,10,15-trimethyl-22,25,30-trioxa-1,19-diazapentacyclo compound, are intermediates in the synthesis of reduced crypta-hemispherands. This emphasizes its role in synthesizing novel chemical structures, potentially useful in creating new materials or drugs (Maverick, Knobler, Trueblood, & Ho, 1997).
Preparation of Novel Compounds with Antiviral Activity
Novel nucleoside analogues based on a methylenecyclopropane structure, synthesized from reactions involving a related compound, show significant antiviral activity. This underscores the potential of complex molecules in developing new pharmaceutical agents (Qiu et al., 1998).
Discovery of New Natural Compounds
Studies on Tridax procumbens led to the isolation of several new compounds, demonstrating the role of complex chemical structures in the discovery and characterization of new natural substances. Such discoveries can lead to the development of new drugs or materials (Verma & Gupta, 1988).
Properties
Molecular Formula |
C33H36N4O8 |
---|---|
Molecular Weight |
616.7 g/mol |
IUPAC Name |
14-amino-17-butan-2-yl-9,32-dihydroxy-15,18,21-trioxo-2-oxa-16,19,22-triazapentacyclo[23.2.2.13,7.15,20.18,12]dotriaconta-1(27),3,5,7(32),8,10,12(31),25,28-nonaene-23-carboxylic acid |
InChI |
InChI=1S/C33H36N4O8/c1-3-16(2)28-32(42)35-24-14-19-11-22(21-10-18(6-9-26(21)38)12-23(34)30(40)37-28)29(39)27(15-19)45-20-7-4-17(5-8-20)13-25(33(43)44)36-31(24)41/h4-11,15-16,23-25,28,38-39H,3,12-14,34H2,1-2H3,(H,35,42)(H,36,41)(H,37,40)(H,43,44) |
InChI Key |
LRYMXYNLAMRRTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)NC2CC3=CC(=C(C(=C3)OC4=CC=C(CC(NC2=O)C(=O)O)C=C4)O)C5=C(C=CC(=C5)CC(C(=O)N1)N)O |
Synonyms |
RP 66453, secondary peptide RP-66453 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.